molecular formula C8H11FN2O3S B2396404 N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411257-61-7

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride

Cat. No.: B2396404
CAS No.: 2411257-61-7
M. Wt: 234.25
InChI Key: CAKLSWLMRICDBR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(5-methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O3S/c1-11(15(9,12)13)6-7-3-8(14-2)5-10-4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKLSWLMRICDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CN=C1)OC)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with N-methylsulfamoyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding sulfonyl derivatives or reduction to yield sulfide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated product, while oxidation can produce a sulfonyl fluoride derivative.

Scientific Research Applications

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl chloride
  • N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl bromide
  • N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl iodide

Uniqueness

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride group can participate in specific interactions and reactions that are not possible with other halides, making this compound valuable in certain applications.

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